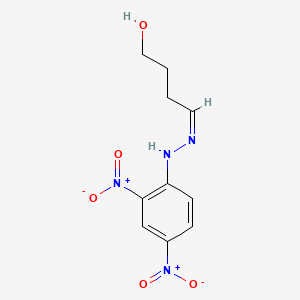
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone is a hydrazone derivative formed by the reaction of 4-hydroxybutanal with 2,4-dinitrophenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. They are widely used in organic synthesis and analytical chemistry due to their ability to form stable complexes with various carbonyl compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 4-hydroxybutanal and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond. The general procedure is as follows:
Reactants: 4-hydroxybutanal and 2,4-dinitrophenylhydrazine.
Solvent: Ethanol or methanol is commonly used as the solvent.
Catalyst: A few drops of concentrated sulfuric acid or hydrochloric acid.
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone under basic conditions.
Major Products
Oxidation: Formation of 4-oxobutanal (2,4-dinitrophenyl)hydrazone.
Reduction: Formation of (1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
科学研究应用
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism by which (1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone exerts its effects involves the formation of a stable hydrazone bond with carbonyl compounds. This bond formation is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
(1Z)-4-hydroxybutanal (2,4-diaminophenyl)hydrazone: Similar structure but with amino groups instead of nitro groups.
(1Z)-4-hydroxybutanal (2,4-dinitrophenyl)hydrazone: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and stability. The nitro groups enhance the compound’s ability to participate in redox reactions, while the hydroxyl group provides additional sites for chemical modification.
属性
CAS 编号 |
1708-33-4 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
0 |
同义词 |
4-Hydroxybutyraldehyde 2,4-dinitrophenyl hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (6E)-2,8-dimethyl-4-oxo-1,5,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/new.no-structure.jpg)
